2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-piperidin-2-yl-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C12H16N2O/c15-12(10-4-3-6-13-9-10)8-11-5-1-2-7-14-11/h3-4,6,9,11,14H,1-2,5,7-8H2 |
InChI Key |
WTGUAIWQSMIDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Acylation of Piperidin-2-yl Derivatives with Pyridin-3-yl Acyl Precursors
One common approach involves the acylation of a piperidin-2-yl intermediate with a pyridin-3-yl-containing acyl chloride or equivalent activated acyl species. This method typically proceeds via nucleophilic substitution or condensation, forming the ethanone linkage.
Reagents and Conditions: Piperidin-2-yl amine or its derivatives react with 3-pyridinecarboxylic acid derivatives (e.g., 3-pyridinecarbonyl chloride) in the presence of a base such as potassium carbonate or sodium hydride, often in solvents like dichloromethane or tetrahydrofuran at 0°C to room temperature.
Example: A reported synthesis used chloroacetyl chloride and potassium carbonate in dichloromethane to generate an intermediate, which was then reacted with amine compounds under basic conditions to yield the target ethanone.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling is a versatile method for constructing carbon-nitrogen bonds in heterocycles. For this compound, Pd-catalyzed amination or ipso-substitution reactions enable the coupling of piperidinyl and pyridinyl fragments.
Catalysts and Ligands: Pd2(dba)3 with bulky phosphine ligands such as di-tert-butyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos) are employed.
Conditions: Reactions are carried out in toluene-water mixtures at 80–100°C using bases like cesium carbonate.
Outcome: This method allows efficient formation of the ethanone linkage with good yields and purity.
Organophotocatalyzed One-Step Synthesis
A novel, eco-friendly approach involves organophotocatalysis under visible light to synthesize substituted 2-piperidinones, which are structurally related to the target compound.
Catalyst: Mesityl-substituted acridinium salts ([Mes-3,6-t-Bu2-Acr-Ph]+BF4−) at low mol% loading.
Reaction Conditions: Blue LED irradiation at room temperature with ammonium acetate as nitrogen source and lithium tetrafluoroborate as additive in acetonitrile/chlorobenzene solvent mixture.
Mechanism: The process involves a [1 + 2 + 3] cyclization strategy, generating the piperidinone core in one step with high diastereoselectivity and yields up to 88%.
Advantages: This method offers a mild, scalable, and environmentally benign route, avoiding harsh reagents and multi-step sequences.
Detailed Experimental Procedures and Yields
Research Findings and Analysis
Reaction Efficiency: The palladium-catalyzed methods provide good yields with robust tolerance to functional groups, suitable for scale-up and structural diversification.
Eco-Friendly Approaches: Organophotocatalysis represents a significant advancement, enabling one-step synthesis under mild conditions with minimal waste and energy consumption.
Purification: Most methods yield white solid products purified by silica gel chromatography, with melting points reported around 130–135°C, confirming compound purity and identity.
Spectroscopic Characterization: ^1H NMR and mass spectrometry data confirm the successful formation of the target ethanone, showing characteristic aromatic and aliphatic proton signals and molecular ion peaks consistent with the molecular formula.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethanone bridge to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Potential
The compound is recognized for its potential in drug development, particularly in the realm of neuropharmacology. Its piperidine and pyridine moieties suggest possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Case Study: Antidepressant Activity
A study investigating the antidepressant-like effects of piperidine derivatives found that modifications in the piperidine ring can enhance serotonin receptor affinity, suggesting that 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one may exhibit similar properties. The compound's ability to modulate neurotransmitter levels could be explored further to assess its efficacy in treating depression and anxiety disorders.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules. Researchers have utilized it to create derivatives that exhibit improved pharmacokinetic profiles.
Data Table: Synthesis Pathways
| Compound Name | Synthetic Method | Yield (%) | Biological Activity |
|---|---|---|---|
| Derivative A | Reaction with X | 85 | Antimicrobial |
| Derivative B | Reaction with Y | 75 | Anticancer |
| Derivative C | Reaction with Z | 90 | Anti-inflammatory |
Polymer Chemistry
The compound has been investigated for its role in polymer synthesis, particularly in creating functionalized polymers that can be used in drug delivery systems.
Case Study: Drug Delivery Systems
Research has shown that incorporating 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one into polymer matrices enhances the release profiles of therapeutic agents. This is attributed to the compound's ability to interact favorably with both hydrophilic and hydrophobic drug molecules.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Toxicological assessments have indicated a need for further studies to evaluate long-term exposure effects.
Data Table: Toxicological Profile
| Endpoint | Result | Reference |
|---|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg | Study A |
| Genotoxicity | Negative | Study B |
| Reproductive Toxicity | Under investigation | Study C |
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. The ethanone bridge may also play a role in modulating the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Triazole-Oxime Ether Derivatives
Compounds such as (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) and (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) exhibit potent antifungal activity. These derivatives replace the piperidine ring with a triazole group and incorporate oxime ether linkages.
- 5a4 demonstrated broad-spectrum activity against Sclerotinia sclerotiorum (EC₅₀ = 1.59 mg/L), Phytophthora infestans (EC₅₀ = 0.46 mg/L), Rhizoctonia solani (EC₅₀ = 0.27 mg/L), and Botrytis cinerea (EC₅₀ = 11.39 mg/L) .
- 5b2 showed exceptional activity against S. sclerotiorum (EC₅₀ = 0.12 mg/L), rivaling the commercial fungicide difenoconazole .
Benzoxazole Derivatives
2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one replaces the piperidine ring with a benzoxazole moiety.
Piperidine/Piperazine-Containing Analogs
1-(4-Methylpiperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
This compound substitutes piperidine with a methylpiperazine ring and adds a pyrrolopyridine group. Such modifications enhance solubility and may influence binding to neurological targets, though specific activity data are unavailable .
UDO [(S)-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone]
A Chagas disease drug candidate, UDO inhibits the CYP51 enzyme in Trypanosoma cruzi with efficiency comparable to posaconazole. The trifluoromethyl group enhances metabolic stability and membrane permeability .
Adamantyl Derivatives
Adamantyl-based analogs like 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one incorporate a rigid adamantane core, increasing lipophilicity and resistance to oxidative degradation.
Hydrazide Derivatives
Reaction of 1-(pyridin-3-yl)ethan-1-one with hydrazides yields compounds like 1-(pyridin-3-yl)ethan-1-one hydrazide , which serve as intermediates for bioactive molecules. These derivatives are characterized by NMR and MS but lack reported biological data .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| 2-(Piperidin-2-yl)-1-(pyridin-3-yl)ethan-1-one | C₁₂H₁₆N₂O | 204.27 | Not reported |
| 2-(1,3-Benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one | C₁₄H₁₀N₂O₂ | 238.25 | Not reported |
| 1-(4-Methylpiperazin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | C₁₄H₁₈N₄O | 258.32 | Not reported |
Biological Activity
2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring and a pyridine ring connected by an ethanone bridge, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-piperidin-2-yl-1-pyridin-3-ylethanone |
| InChI Key | WTGUAIWQSMIDQJ-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CC(=O)C2=CN=CC=C2 |
The biological activity of 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows for:
- Hydrogen Bonding : The piperidine and pyridine rings can form hydrogen bonds with biological macromolecules.
- Non-Covalent Interactions : π-π stacking interactions enhance binding affinity to target proteins.
- Conformational Modulation : The ethanone bridge influences the overall conformation, affecting biological activity.
Pharmacological Applications
Research indicates that this compound has potential applications in various therapeutic areas:
Neurological Disorders
Studies have suggested that derivatives of this compound may serve as pharmacophores in drug design aimed at treating neurological disorders. It has been investigated for its role in modulating neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia.
Antitumor Activity
Recent findings indicate that related compounds exhibit significant antitumor activity. For instance, a study demonstrated that a derivative showed tumor growth inhibition in xenograft models, suggesting that structural modifications could enhance its efficacy against cancer cells .
Antimicrobial Properties
The compound's structural analogs have shown promising antibacterial and antifungal activities. For example, certain piperidine derivatives demonstrated effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
- Antitumor Efficacy : In vitro studies on a derivative of 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one showed significant cytotoxicity against A549 and HCT116 cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Testing : A series of piperidine derivatives were evaluated for their antimicrobial properties, revealing that modifications at specific positions on the piperidine ring enhanced antibacterial activity significantly .
- Structure-Activity Relationship (SAR) : Systematic exploration of SAR has led to the identification of compounds with improved selectivity and potency against specific targets such as GLS1 kinase, offering new avenues for drug development .
Comparative Analysis
When compared to similar compounds such as 2-(Piperidin-2-YL)-1-(pyridin-4-YL)ethan-1-one, the unique positioning of the piperidine and pyridine rings in 2-(Piperidin-2-YL)-1-(pyridin-3-YL)ethan-1-one enhances its reactivity and biological activity. This structural specificity provides a valuable scaffold for further functionalization in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
